molecular formula C8H4BrClIN3 B13031163 6-Bromo-2-chloro-8-iodoquinazolin-4-amine

6-Bromo-2-chloro-8-iodoquinazolin-4-amine

Cat. No.: B13031163
M. Wt: 384.40 g/mol
InChI Key: IUVBCKDZYSWQKV-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-8-iodoquinazolin-4-amine is a heterocyclic compound belonging to the quinazoline family. Quinazolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine, chlorine, and iodine atoms in the structure of this compound makes it a valuable intermediate for various chemical reactions and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-8-iodoquinazolin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method is the sequential halogenation of quinazoline derivatives. The process may include:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-chloro-8-iodoquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.

    Sonogashira Coupling: Involves palladium and copper catalysts with alkynes.

    Heck Reaction: Utilizes palladium catalysts with alkenes.

Major Products: The major products formed from these reactions include various substituted quinazolines, which can be further functionalized for specific applications .

Scientific Research Applications

6-Bromo-2-chloro-8-iodoquinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-8-iodoquinazolin-4-amine involves its interaction with specific molecular targets, such as kinases and receptors. The halogen atoms enhance its binding affinity and selectivity towards these targets. The compound may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream signaling proteins .

Comparison with Similar Compounds

  • 6-Bromo-2-chloroquinazolin-4-amine
  • 6-Bromo-8-iodoquinazolin-4-amine
  • 2-Chloro-8-iodoquinazolin-4-amine

Comparison: 6-Bromo-2-chloro-8-iodoquinazolin-4-amine is unique due to the presence of three different halogen atoms, which provide distinct reactivity and selectivity in chemical reactions. This makes it a versatile intermediate for the synthesis of complex molecules compared to its analogs with fewer halogen substitutions .

Properties

Molecular Formula

C8H4BrClIN3

Molecular Weight

384.40 g/mol

IUPAC Name

6-bromo-2-chloro-8-iodoquinazolin-4-amine

InChI

InChI=1S/C8H4BrClIN3/c9-3-1-4-6(5(11)2-3)13-8(10)14-7(4)12/h1-2H,(H2,12,13,14)

InChI Key

IUVBCKDZYSWQKV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=NC(=N2)Cl)N)I)Br

Origin of Product

United States

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